amine CAS No. 1019550-51-6](/img/structure/B1416323.png)
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Overview
Description
“(2,5-Dimethoxyphenyl)methylamine”, also known as DOM, is a chemical compound that has been the subject of scientific research for many years. It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . The progenitor of DOx series is the 2,5-dimethoxy-4-methylamphetamine (DOM), where the introduction of a methyl group in 4-position enhances its potency by more than one order of magnitude when compared to 2,5-DMA .
Molecular Structure Analysis
The molecular formula of “(2,5-Dimethoxyphenyl)methylamine” is C11H17NO2 . The InChI is InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 . The Canonical SMILES is CC(CC1=C(C=CC(=C1)OC)OC)N .
Physical And Chemical Properties Analysis
The molecular weight of “(2,5-Dimethoxyphenyl)methylamine” is 195.26 g/mol .
Scientific Research Applications
I have conducted a search for scientific research applications of (2,5-Dimethoxyphenyl)methylamine , also known as DOM. However, detailed information on six to eight unique applications across different fields is not readily available in the search results. The available information primarily discusses methods for quantification in biological matrices and its relation to other chemical compounds.
Quantification in Biological Matrices
Research has been conducted on methods for quantifying 2,5-dimethoxy-amphetamines and phenethylamines (related to DOM) in various biological matrices. This is important for understanding the pharmacokinetics and toxicology of these compounds .
Relation to Other Compounds
DOM is mentioned in relation to other psychedelic drugs of the phenethylamine and amphetamine chemical classes . It shares structural similarities with these compounds, which may influence its pharmacological properties.
Safety and Hazards
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDPBSSMDYQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)

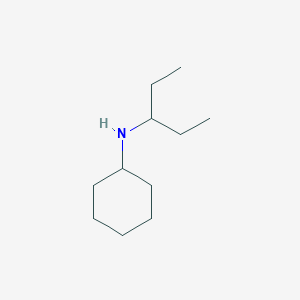
![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
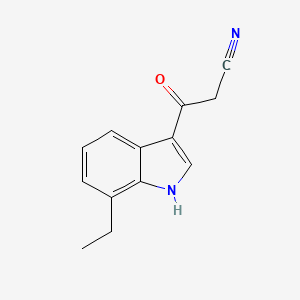



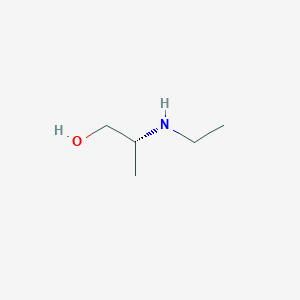

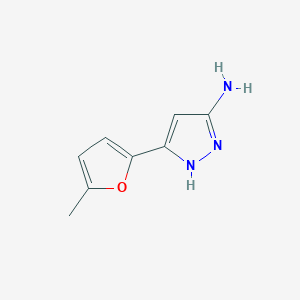
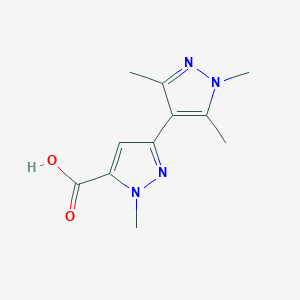

![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)